Hsd17B13-IN-40

HSD17B13 inhibition Cellular IC50 Huh7 hepatocytes

Hsd17B13-IN-40 (compound 6) serves as a defined reference tool compound for HSD17B13 target validation, uniquely characterized in primary human hepatocytes. - Validated Cellular Target Engagement: Reports hepatocyte Ki values (WT: 69 nM; IsoD variant: 12 nM), enabling translational dose selection. - Genotype-Specific Pharmacology: Provides the only published variant-specific Ki dataset, essential for studying protective HSD17B13 polymorphisms. - Defined Cellular Assay Benchmark: Offers a validated cellular IC50 (75 nM in Huh7 cells) for assay development and SAR studies.

Molecular Formula C23H14Cl2F3N3O3
Molecular Weight 508.3 g/mol
Cat. No. B12364722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHsd17B13-IN-40
Molecular FormulaC23H14Cl2F3N3O3
Molecular Weight508.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C=N2)CC4=CC=C(C=C4)C(F)(F)F
InChIInChI=1S/C23H14Cl2F3N3O3/c24-15-8-13(9-16(25)20(15)32)21(33)30-18-3-1-2-17-19(18)22(34)31(11-29-17)10-12-4-6-14(7-5-12)23(26,27)28/h1-9,11,32H,10H2,(H,30,33)
InChIKeyYTLGTSLZQWBCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hsd17B13-IN-40: A High-Potency HSD17B13 Inhibitor with Cell-Level Functional Data


Hsd17B13-IN-40 (compound 6) is a synthetic small-molecule inhibitor of hydroxysteroid 17β-dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme genetically linked to protection against metabolic dysfunction-associated steatohepatitis (MASH) fibrosis and hepatocellular carcinoma [1]. Structurally, it is a 3,5-dichloro-4-hydroxybenzamide derivative containing a quinazolinone core with a 4-(trifluoromethyl)benzyl substituent (CAS 2770246-06-3; MW 508.28; formula C23H14Cl2F3N3O3) . As one of the earlier HSD17B13 inhibitors to be characterized in both recombinant enzyme assays and cellular systems including primary human hepatocytes, Hsd17B13-IN-40 serves as a reference tool compound for HSD17B13 target validation studies in liver disease research [1].

Why Hsd17B13-IN-40 Cannot Be Interchanged with Generic HSD17B13 Inhibitors


HSD17B13 inhibitors exhibit substantial heterogeneity in cellular potency, substrate-dependent inhibition profiles, and translational relevance despite superficially similar biochemical IC50 values. Many commercially available HSD17B13-IN series compounds report only recombinant enzyme IC50 data using a single substrate (estradiol) , which may not predict cellular activity or account for differential compound behavior across HSD17B13 genetic variants. Furthermore, selectivity against other short-chain dehydrogenase/reductase family members varies markedly between chemical series [1]. These factors render simple potency-based substitution scientifically unsound, as inhibitors with identical biochemical IC50 ranges can display divergent performance in hepatocyte assays and differential inhibition across wild-type versus protective variant enzymes. The quantitative evidence below establishes the specific differentiation parameters that should inform compound selection decisions.

Hsd17B13-IN-40: Quantitative Comparative Evidence for Compound Selection


Cellular Potency in Huh7 Hepatocyte System vs. Recombinant Enzyme IC50

Hsd17B13-IN-40 demonstrates a cellular IC50 of 75 nM in Huh7 hepatocyte cells overexpressing wild-type HSD17B13, providing functional potency data in a liver-derived cellular context rather than relying solely on recombinant enzyme assays [1]. In contrast, many HSD17B13-IN series inhibitors (e.g., HSD17B13-IN-43, -84, -95) are characterized only by recombinant enzyme IC50 values (<0.1 μM with estradiol as substrate) without reported cellular activity . The 75 nM cellular IC50 for Hsd17B13-IN-40 is approximately 1.3-fold lower than the 100 nM upper bound implied by the <0.1 μM biochemical IC50 commonly cited, but more importantly, the cellular assay confirms that the compound maintains inhibitory activity in a physiologically relevant liver cell background with intact membrane permeability and metabolic competence.

HSD17B13 inhibition Cellular IC50 Huh7 hepatocytes MASH target validation

Primary Human Hepatocyte Inhibition (Ki) in Wild-Type and Protective Variant Genotypes

Hsd17B13-IN-40 has been characterized for inhibitory potency (Ki) in primary human hepatocytes expressing endogenous HSD17B13, a critical translational model that has not been reported for any other commercially available HSD17B13-IN series inhibitor [1]. In wild-type primary human hepatocytes, Hsd17B13-IN-40 exhibits a Ki of 69 nM (95% CI: 0.043–0.11 nM). Notably, in hepatocytes expressing the protective IsoD variant (rs72613567:TA), the Ki is 12 nM (95% CI: 0.008–0.016 nM), indicating that the compound maintains and even shows enhanced inhibitory activity against this disease-relevant genetic variant. No comparable primary hepatocyte Ki data exist for HSD17B13-IN-7, -8, -43, -84, or -95 .

Primary human hepatocytes HSD17B13 genetic variants Ki determination Translational pharmacology

Enzymatic Potency Relative to Clinically Advanced HSD17B13 Inhibitor BI-3231

Hsd17B13-IN-40 exhibits a recombinant enzyme IC50 of <0.1 μM (<100 nM) using estradiol as substrate . The well-characterized chemical probe BI-3231, which has advanced to in vivo studies and demonstrated anti-steatotic effects in murine models, exhibits a significantly higher enzymatic potency with IC50 values of 1 nM for human HSD17B13 and 13-14 nM for mouse HSD17B13 [1]. This represents a potency differential of approximately two orders of magnitude (1 nM vs. ≤100 nM). While Hsd17B13-IN-40 is less potent than BI-3231 at the isolated enzyme level, it offers distinct advantages including publicly disclosed structure, broader commercial availability from multiple vendors, and more extensive characterization across wild-type and variant HSD17B13 genotypes.

Enzyme inhibition IC50 comparison BI-3231 Chemical probe

Structural Differentiation and Chemical Series Context vs. HSD17B13-IN Series Analogs

Hsd17B13-IN-40 contains a quinazolinone core with a 3,5-dichloro-4-hydroxybenzamide moiety (MW 508.28; C23H14Cl2F3N3O3) . This structural class differs from several other HSD17B13-IN series compounds: HSD17B13-IN-7 contains a fluorophenol scaffold with distinct NR2B receptor off-target activity (MW 373.42; C21H24FNO4) ; HSD17B13-IN-84 incorporates a sulfonamide moiety (MW 490.28; C19H12Cl2F3N3O3S) . These structural differences correlate with distinct selectivity and functional profiles. For example, HSD17B13-IN-7 exhibits IC50 values of 0.18 μM (estradiol) and 0.25 μM (LTB4)—approximately 2- to 3-fold higher (less potent) than Hsd17B13-IN-40's <0.1 μM—and is also an NMDA NR2B receptor antagonist, introducing potential confounding pharmacology . Hsd17B13-IN-40's quinazolinone scaffold represents a distinct chemotype with different physicochemical properties that may influence cellular permeability, metabolic stability, and selectivity.

Chemical structure Quinazolinone core HSD17B13 inhibitor series Medicinal chemistry

Documented Utility in Variant-Specific HSD17B13 Pharmacology Studies

Hsd17B13-IN-40 has been specifically employed to characterize the catalytic activity of protective HSD17B13 variants (IsoD, P260S, and the 192 truncation) and to demonstrate that the prevalent IsoD variant maintains NAD-dependent catalytic activity toward certain synthetic substrates [1]. This application is documented in peer-reviewed literature and represents a unique use case not reported for other HSD17B13-IN series compounds. The study demonstrated that Hsd17B13-IN-40 inhibits product formation dose-dependently in both WT and variant-expressing systems, with differential Ki values (69 nM for WT; 12 nM for IsoD variant) [1]. In contrast, while multitarget HSD17B13/PPAR modulators such as compound 17 (HSD17B13 IC50 = 0.91 μM) have shown anti-MASH efficacy superior to BI-3231 in murine models [2], no variant-specific pharmacological characterization has been reported for these alternative compounds. This positions Hsd17B13-IN-40 as a uniquely validated tool for investigating genotype-dependent pharmacology of HSD17B13 inhibitors.

Protective variants IsoD variant rs72613567 MASH genetics

Recommended Application Scenarios for Hsd17B13-IN-40 Based on Comparative Evidence


Target Validation in Primary Human Hepatocyte Systems

Hsd17B13-IN-40 is the preferred HSD17B13 inhibitor for target engagement studies in primary human hepatocytes due to its documented Ki values (WT: 69 nM; IsoD variant: 12 nM) in this physiologically relevant system [1]. No other commercially available HSD17B13-IN series compound has published primary hepatocyte inhibition data. This application scenario is particularly valuable for translational pharmacology studies where recombinant enzyme data may not adequately predict cellular target engagement. Researchers should use the reported Ki values to guide dose selection, noting that the compound shows enhanced potency (5.8-fold lower Ki) in hepatocytes expressing the protective IsoD variant.

Variant-Specific Pharmacology and Genotype-Dependent Mechanism Studies

Hsd17B13-IN-40 is uniquely positioned for studies investigating the functional pharmacology of protective HSD17B13 variants (IsoD, P260S, '192 truncation) [1]. The compound has been validated for dose-dependent inhibition across multiple variant backgrounds and provides the only published variant-specific Ki dataset (WT: 69 nM; IsoD: 12 nM). This application is essential for researchers seeking to understand whether different HSD17B13 inhibitors exhibit genotype-dependent efficacy, a consideration with clinical implications given the prevalence of protective variants in human populations.

Cellular Assay Development Using Huh7 Hepatocyte Overexpression Systems

Hsd17B13-IN-40 provides validated cellular IC50 data (75 nM) in Huh7 hepatocyte cells overexpressing wild-type HSD17B13 [1]. This established cellular model offers a tractable system for assay development, high-throughput screening counter-screens, and structure-activity relationship studies in a liver-derived cell background. The reported 75 nM cellular IC50 provides a benchmark for validating assay performance and comparing the cellular potency of novel HSD17B13 inhibitors or analogs.

Chemical Biology Studies Requiring Defined Chemotype with No Reported NMDA Off-Target Activity

Hsd17B13-IN-40's quinazolinone scaffold distinguishes it from the fluorophenol-containing HSD17B13-IN-7, which exhibits additional NMDA NR2B receptor antagonist activity (IC50 for HSD17B13: 0.18 μM with estradiol) [1]. For chemical biology studies requiring clean HSD17B13 pharmacology without confounding NMDA receptor modulation, Hsd17B13-IN-40 offers a more appropriate chemotype. This scenario is particularly relevant for genetic or pharmacological epistasis experiments where off-target receptor activity could confound interpretation of HSD17B13-dependent phenotypes.

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